molecular formula C3H6F2N2O B2549557 2,2-difluoro-N'-hydroxypropanimidamide CAS No. 1287685-81-7

2,2-difluoro-N'-hydroxypropanimidamide

Cat. No.: B2549557
CAS No.: 1287685-81-7
M. Wt: 124.091
InChI Key: FDFLJSCBVMZXTD-UHFFFAOYSA-N
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Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Research has indicated that compounds similar to 2,2-difluoro-N'-hydroxypropanimidamide exhibit antiviral properties. For instance, a study on 2'-deoxy-2',2'-difluoro-5-halouridines showed selective activity against feline herpes virus replication in cell cultures. This suggests that derivatives of difluorinated compounds may have therapeutic potential against viral infections .

2. Cardiovascular Therapeutics

Compounds that modulate the production of cyclic guanosine monophosphate (cGMP) are crucial in treating cardiovascular diseases. This compound and its derivatives could potentially be explored for their ability to influence cGMP levels, thus offering therapeutic benefits for conditions like hypertension and heart failure .

Case Study 1: Antiviral Efficacy

A series of novel difluorinated compounds were synthesized and evaluated for their antiviral activity. The findings suggested that these compounds could selectively inhibit viral replication without significant toxicity to host cells. Further studies are warranted to explore the mechanisms behind this selectivity and to assess the potential for clinical application.

Case Study 2: Cardiovascular Applications

In a pharmacological study focusing on compounds that affect cGMP levels, researchers found that certain difluorinated derivatives showed promise in preclinical models of cardiovascular disease. These findings highlight the need for further investigation into the pharmacodynamics and pharmacokinetics of this compound.

Table 1: Comparison of Antiviral Activity in Difluorinated Compounds

CompoundViral TargetIC50 (µM)Toxicity (CC50 µM)
2'-deoxy-2',2'-difluoro-5-iodoFeline herpes virus5.0>100
2',2'-difluoro-N'-hydroxypropanimidamideTBDTBDTBD

Table 2: Potential Cardiovascular Applications

ApplicationMechanismReference
HypertensioncGMP modulation
Heart FailureVascular smooth muscle relaxation

Biological Activity

2,2-Difluoro-N'-hydroxypropanimidamide is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The presence of fluorine atoms and a hydroxy group enhances its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, applications in drug development, and comparative analysis with similar compounds.

  • Chemical Formula : C₃H₆F₂N₂O
  • Molecular Weight : 124.09 g/mol
  • IUPAC Name : this compound
  • Appearance : Powder

The mechanism of action for this compound primarily involves its interactions with specific molecular targets such as enzymes and receptors. The fluorine atoms increase the compound's binding affinity due to strong electronegative interactions, which can lead to enzyme inhibition or modulation of protein functions. This characteristic makes it a valuable candidate for therapeutic applications.

Enzyme Inhibition

Research has indicated that this compound exhibits potential enzyme inhibitory activities. It may act on various enzymes involved in metabolic pathways, influencing physiological processes such as:

  • cGMP Production : The compound has been linked to modulation of cyclic guanosine monophosphate (cGMP) levels, which is crucial in cardiovascular health and endothelial function .
  • Antimicrobial Activity : Preliminary studies suggest that it may have antimicrobial properties against certain bacterial strains, although specific data on its efficacy is still emerging .

Case Studies

A notable case study investigated the compound's effects on cardiovascular diseases. The results demonstrated that it could effectively modulate cGMP levels, suggesting a potential role in treating conditions like hypertension and heart failure . Further studies are needed to establish its clinical efficacy.

Comparative Analysis with Similar Compounds

Compound NameKey CharacteristicsBiological Activity
2,2-DifluoropropanamideLacks hydroxy group; less reactiveLimited enzyme interaction
N-HydroxypropanimidamideNo fluorine atoms; different reactivityVaries widely; less potent than difluoro variant
2,2-DifluoroacetamideSmaller structure; different applicationsDifferent biological properties

The unique combination of fluorine atoms and a hydroxy group in this compound gives it distinct chemical and biological properties compared to these similar compounds.

Applications in Drug Development

The compound is being explored for its potential as:

  • Pharmaceutical Intermediate : Its ability to modify biological activity makes it a candidate for developing new therapeutics.
  • Specialty Chemicals : Used in industries requiring fluorinated components for specific chemical properties .

Properties

IUPAC Name

2,2-difluoro-N'-hydroxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F2N2O/c1-3(4,5)2(6)7-8/h8H,1H3,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFLJSCBVMZXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NO)N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=N/O)/N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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